1-(1,1-Dioxidotetrahydrothiophen-3-yl)cyclobutane-1-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,1-Dioxidotetrahydrothiophen-3-yl)cyclobutane-1-carbonitrile is a chemical compound with the molecular formula C9H13NO2S and a molecular weight of 199.27 g/mol . This compound is characterized by the presence of a cyclobutane ring attached to a carbonitrile group and a tetrahydrothiophene ring with a sulfone group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-(1,1-Dioxidotetrahydrothiophen-3-yl)cyclobutane-1-carbonitrile involves multiple steps. One common synthetic route includes the reaction of cyclobutanecarbonitrile with tetrahydrothiophene-3-one followed by oxidation to introduce the sulfone group . The reaction conditions typically involve the use of strong oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under controlled temperature and pressure conditions . Industrial production methods may involve bulk manufacturing processes that ensure high yield and purity of the compound .
Chemical Reactions Analysis
1-(1,1-Dioxidotetrahydrothiophen-3-yl)cyclobutane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the sulfone group back to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonitrile group. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(1,1-Dioxidotetrahydrothiophen-3-yl)cyclobutane-1-carbonitrile has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(1,1-Dioxidotetrahydrothiophen-3-yl)cyclobutane-1-carbonitrile involves its interaction with specific molecular targets. For example, it has been identified as a G protein-gated inwardly-rectifying potassium (GIRK) channel activator . The compound binds to the GIRK channels, modulating their activity and influencing cellular excitability. This interaction is mediated through specific binding sites on the channel proteins, leading to changes in ion flow and cellular responses .
Comparison with Similar Compounds
1-(1,1-Dioxidotetrahydrothiophen-3-yl)cyclobutane-1-carbonitrile can be compared with other similar compounds, such as:
Cyclobutanecarbonitrile: Lacks the tetrahydrothiophene ring and sulfone group, making it less reactive in certain chemical reactions.
Tetrahydrothiophene derivatives: These compounds may have different substituents on the thiophene ring, affecting their chemical and biological properties
Properties
Molecular Formula |
C9H13NO2S |
---|---|
Molecular Weight |
199.27 g/mol |
IUPAC Name |
1-(1,1-dioxothiolan-3-yl)cyclobutane-1-carbonitrile |
InChI |
InChI=1S/C9H13NO2S/c10-7-9(3-1-4-9)8-2-5-13(11,12)6-8/h8H,1-6H2 |
InChI Key |
OSQPZGYKXBFSOX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(C#N)C2CCS(=O)(=O)C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.